molecular formula C12H16FN3S B12618913 N-(3-Fluorophenyl)-N'-piperidin-1-ylthiourea CAS No. 918417-32-0

N-(3-Fluorophenyl)-N'-piperidin-1-ylthiourea

Cat. No.: B12618913
CAS No.: 918417-32-0
M. Wt: 253.34 g/mol
InChI Key: CPGLMDHCFCWMJP-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the fluorophenyl and piperidinyl groups in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea typically involves the reaction of 3-fluoroaniline with piperidine and thiocarbonyldiimidazole. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The general reaction scheme is as follows:

    Step 1: 3-Fluoroaniline is reacted with thiocarbonyldiimidazole in an inert solvent such as dichloromethane.

    Step 2: The resulting intermediate is then treated with piperidine to form N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea.

Industrial Production Methods

Industrial production of N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The piperidinyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorophenyl)-N’-piperidin-1-ylurea
  • N-(3-Fluorophenyl)-N’-piperidin-1-ylcarbamate
  • N-(3-Fluorophenyl)-N’-piperidin-1-ylsulfonamide

Uniqueness

N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluorophenyl and piperidinyl groups further enhances its properties, making it a valuable compound for various applications.

Properties

CAS No.

918417-32-0

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-piperidin-1-ylthiourea

InChI

InChI=1S/C12H16FN3S/c13-10-5-4-6-11(9-10)14-12(17)15-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8H2,(H2,14,15,17)

InChI Key

CPGLMDHCFCWMJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=S)NC2=CC(=CC=C2)F

Origin of Product

United States

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